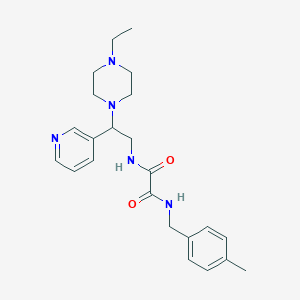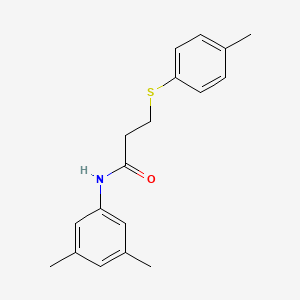
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxamide group
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the carboxamide functionality. One common synthetic route involves the reaction of pyrrolidine with a pyridin-4-ylmethyl halide under basic conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrolidine and pyridine rings.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridin-4-ylmethyl group can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein. The carboxamide group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound features a similar pyrrolidine ring but with a different substitution pattern, leading to distinct chemical and biological properties.
Pyrrolidine-2-carboxylic acid: This compound lacks the pyridin-4-ylmethyl group, resulting in different reactivity and applications.
Pyridin-4-ylmethylamine: This compound contains the pyridin-4-ylmethyl group but lacks the pyrrolidine ring, leading to different biological activities and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyridin-4-ylmethyl group, and carboxamide functionality, which together confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)10-2-1-7-14(10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRMVOZECTRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=NC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
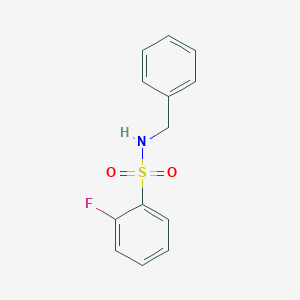
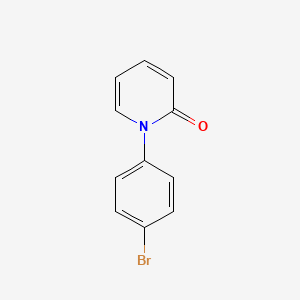
![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)
![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)
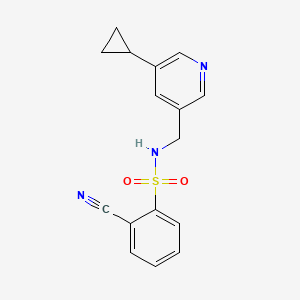
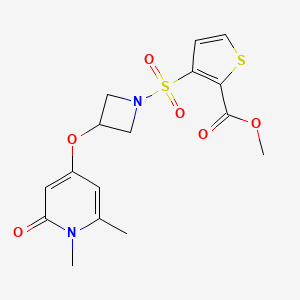


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)
